4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-thiazole CAS number
4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-thiazole CAS number
Technical Monograph: 4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-thiazole
Part 1: Executive Summary
4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-thiazole (CAS 588676-51-1) is a specialized heterocyclic building block utilized primarily in medicinal chemistry and drug discovery. Belonging to the class of 2,4-disubstituted thiazoles, this compound serves as a critical electrophilic scaffold. Its core value lies in the dual functionality: the ortho-chlorophenyl moiety provides steric bulk and lipophilicity essential for active site binding (e.g., in calcium channels), while the chloromethyl group acts as a versatile "warhead" for nucleophilic substitution, allowing the rapid attachment of diverse pharmacophores.
Part 2: Chemical Identity & Physical Properties
This compound is characterized by a thiazole ring substituted at the 2-position with an ortho-chlorophenyl group and at the 4-position with a reactive chloromethyl group.
Table 1: Physicochemical Profile
| Property | Data |
| Chemical Name | 4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-thiazole |
| CAS Number | 588676-51-1 |
| Molecular Formula | C₁₀H₇Cl₂NS |
| Molecular Weight | 244.14 g/mol |
| Physical State | Solid (typically off-white to pale yellow crystalline powder) |
| Solubility | Soluble in DCM, Chloroform, Toluene; sparingly soluble in water. |
| MDL Number | MFCD09839422 (Generic analog reference) |
| Key Functional Groups | Thiazole (aromatic heterocycle), Chloromethyl (electrophile), o-Chlorophenyl (lipophilic anchor) |
Part 3: Synthesis & Manufacturing
The most robust and authoritative method for synthesizing this scaffold is the Hantzsch Thiazole Synthesis .[1] This cyclocondensation reaction involves the interaction of a thioamide with an
Mechanism of Action
The sulfur atom of the 2-chlorothiobenzamide acts as a nucleophile, attacking the methylene carbon of 1,3-dichloroacetone. This is followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.
Experimental Protocol
Standardized protocol adapted from dihydropyridine analogue synthesis [1].
Reagents:
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2-Chlorothiobenzamide (1.0 eq)
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1,3-Dichloroacetone (1.0 eq)
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Solvent: Toluene (anhydrous preferred)
Step-by-Step Methodology:
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Preparation: Charge a reaction vessel with 1,3-dichloroacetone (0.1 mol) dissolved in Toluene (100 mL).
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Addition: Add 2-chlorothiobenzamide (0.1 mol) to the stirred solution.
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Reaction: Heat the mixture to reflux (approx. 110°C) for 3 hours.
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Process Control: Monitor reaction progress via TLC (Thin Layer Chromatography) using a Hexane:Ethyl Acetate system. Look for the disappearance of the thioamide spot.
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Work-up: Remove the solvent under reduced pressure (rotary evaporation).
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Purification: Resuspend the residue in water (200 mL) to precipitate the crude product. Filter the solid.[1][2]
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Crystallization: Recrystallize from methanol to yield pure 4-(chloromethyl)-2-(2-chlorophenyl)-1,3-thiazole.
Yield Expectations: Typical yields range from 65% to 80% depending on the purity of the starting thioamide.
Part 4: Visualization of Synthesis & Reactivity
The following diagram illustrates the Hantzsch synthesis pathway and the downstream reactivity of the chloromethyl handle.
Figure 1: Synthesis via Hantzsch reaction and divergent synthesis pathways.
Part 5: Applications in Drug Discovery
This scaffold is not merely a chemical curiosity; it is a "privileged structure" in medicinal chemistry.[3]
1. Calcium Channel Modulation (Sperm Immobilization) Research indicates that derivatives of this thiazole, specifically when linked to dihydropyridine-like structures or oxidized to the aldehyde, interact with L-type and T-type calcium channels.
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Mechanism: The ortho-chloro substituent on the phenyl ring forces a non-planar conformation, often critical for fitting into the hydrophobic pockets of ion channel proteins [1].
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Application: Development of non-hormonal male contraceptives via sperm immobilization.
2. Antimicrobial & Antifungal Agents The chloromethyl group allows for the attachment of azoles or other nitrogen-bearing heterocycles.
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Logic: Thiazoles mimic the histidine residue or bind to specific bacterial DNA gyrase sites. The 2-(2-chlorophenyl) motif is often found in antifungal agents (e.g., related to the pharmacophore of Luliconazole, though the core differs), enhancing membrane permeability due to lipophilicity.
3. Synthetic Intermediate Utility
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Sommelet Reaction: The chloromethyl group can be converted to an aldehyde (CHO) using hexamethylenetetramine. This aldehyde is a gateway to Knoevenagel condensations.
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Mercaptan Coupling: Reaction with thiols yields thioethers, often used to link the thiazole to peptide backbones or other macromolecular targets.
Part 6: Safety & Handling (MSDS Highlights)
As a potent alkylating agent (alkyl halide), this compound must be handled with strict safety protocols.
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Hazards:
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Skin/Eye Irritant: Causes severe skin burns and eye damage (Category 1B).
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Sensitizer: Potential skin sensitizer due to alkylation of skin proteins.
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Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The chloromethyl group is susceptible to hydrolysis if exposed to moisture over long periods.
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Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (to neutralize HCl and SOx gases).
Part 7: References
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Albrecht, H. et al. (2006). Synthesis of Dihydropyridine Analogues for Sperm Immobilizing Activity. Science Alert.
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CookeChem. (n.d.). Product Data Sheet: 4-(Chloromethyl)-2-(2-chlorophenyl)thiazole (CAS 588676-51-1).[4]
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Hantzsch, A. (1887). Ueber die Synthese des Thiazols. Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry reference).
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Shafiee, A. et al. (1998). Synthesis and antibacterial activity of 2-substituted-4-(chloromethyl)thiazoles. Journal of Heterocyclic Chemistry.
